1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone
Overview
Description
1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone is a complex organic compound that belongs to the class of indolizine derivatives Indolizine compounds are known for their unique structural features, which include a fused nitrogen-containing heterocyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction, where pyridinium ylides react with electron-deficient alkenes or alkynes . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper acetate monohydrate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the indolizine ring.
Common Reagents and Conditions
Oxidation: Iodine-mediated oxidation in the presence of molecular iodine (I2) and solvents like acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol as the solvent.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic dyes and electronic devices.
Mechanism of Action
The mechanism of action of 1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indolizine derivatives: Compounds like 2-phenylindolizine and 3-bromo-4-methoxyphenylindolizine share structural similarities and exhibit comparable biological activities.
Quinoline derivatives: Compounds such as quinolin-8-ol and its derivatives are structurally related and have similar applications in medicinal chemistry.
Uniqueness
1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone stands out due to its unique combination of the indolizine and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2/c28-22(17-29-23-13-6-10-19-11-7-14-26-24(19)23)25-21(18-8-2-1-3-9-18)16-20-12-4-5-15-27(20)25/h1-16H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKKLLQSGVYKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)COC4=CC=CC5=C4N=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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